N-(3,4-Dimethylphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with methyl and 4-methylphenyl groups. The sulfur atom bridges the spiro ring and the acetamide moiety, while the N-(3,4-dimethylphenyl) group confers lipophilicity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3OS/c1-17-5-8-21(9-6-17)24-25(29-26(28-24)13-11-18(2)12-14-26)31-16-23(30)27-22-10-7-19(3)20(4)15-22/h5-10,15,18H,11-14,16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSMRSBXBLTMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a compound with a complex structure that presents significant potential for biological activity. Its unique spirocyclic core and various functional groups suggest interactions with biological targets that could lead to therapeutic applications.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.58 g/mol. The compound features a spirocyclic structure which enhances its ability to interact with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3OS |
| Molecular Weight | 425.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899932-77-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic core allows for selective binding to target sites, potentially modulating their activity. This mechanism can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Case Studies
- Anti-Cancer Activity : A study on related spirocyclic compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Anti-Inflammatory Effects : Compounds with similar functional groups have been reported to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell walls or inhibiting key metabolic pathways.
Comparative Analysis
The following table compares this compound with structurally related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include: 1. N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide - Differences: - Spiro ring size: [4.4] vs. [4.5] in the target compound. - Substituents: 3,4-dichlorophenyl vs. 3,4-dimethylphenyl.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Differences :
- Heterocyclic core: Pyrazolone ring vs. diazaspiro ring.
- Functional groups: Ketone (C=O) vs. sulfur-linked acetamide.
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives Differences:
- Oxygen atom in the spiro ring vs. sulfur in the target compound.
- Dimethylamino substituent vs. methylphenyl groups. Impact: Oxygen increases polarity, while dimethylamino groups enhance basicity, influencing pharmacokinetic properties like absorption and metabolism .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher LogP (vs. pyrazolone derivative) suggests superior membrane permeability but may limit aqueous solubility. Its rotatable bonds indicate moderate flexibility, balancing entropic penalties during target binding .
Functional and Bioactivity Comparisons
Bioactivity Profiling
- Clustering Analysis : Compounds with spirocyclic cores and sulfur bridges cluster together in bioactivity profiles, suggesting shared modes of action (e.g., kinase or protease inhibition) .
- Target Interactions : The sulfur atom in the target compound may participate in hydrophobic interactions or coordinate metal ions in enzyme active sites, similar to thioether-containing drugs like penicillamine .
Case Study: Similarity Indexing
Using Tanimoto coefficients (based on molecular fingerprints), the target compound shows ~65% similarity to N-(3,4-dichlorophenyl) analogues, primarily due to shared spirocyclic and acetamide motifs. However, the dimethylphenyl group reduces similarity to chlorinated derivatives, likely altering target selectivity .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves three critical stages:
- Formation of the spirocyclic diazaspiro[4.5]deca-dien core : Achieved via cyclization reactions using reagents like hydrazine derivatives or ketones under controlled temperatures (e.g., reflux in ethanol) .
- Introduction of substituents : Halogenated or methyl-substituted phenyl groups are added through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Thioacetamide linkage : Created via a thiol-alkylation reaction between a mercapto intermediate and chloroacetamide derivatives, often requiring base catalysis (e.g., K₂CO₃ in DMF) . Purification typically involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and spirocyclic integrity. Aromatic proton signals (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-C=S at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass) .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) or receptor-binding studies (e.g., fluorescence polarization) are conducted at µM–nM concentrations .
- Cell-based models : Cytotoxicity (via MTT assay) and mechanistic studies (e.g., apoptosis markers) in cancer or neuronal cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, optimizing thiol-alkylation by varying DMF/THF ratios and reaction times .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., DMAP for acetylation) improve efficiency .
- Real-time monitoring : Techniques like in-situ IR or HPLC track intermediate formation to adjust conditions dynamically .
Q. How to resolve contradictions in biological activity data?
- Orthogonal assays : Confirm enzyme inhibition results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .
- Structural analogs : Compare activity of derivatives (e.g., replacing methylphenyl with fluorophenyl) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Combinatorial libraries : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups or sulfur linkers) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .
- Free-energy calculations : Molecular dynamics simulations (e.g., AMBER) quantify ligand-receptor interaction energies .
Q. How to design experiments for assessing metabolic stability?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 0–60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
- Metabolite identification : High-resolution mass spectrometry (HRMS/MS) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Data Contradiction and Validation
Q. How to address discrepancies in spectroscopic data interpretation?
- 2D NMR : Utilize COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- X-ray crystallography : Obtain single-crystal structures to unambiguously confirm bond connectivity and stereochemistry (see analogous compounds in ).
- Cross-lab validation : Compare spectra with independent syntheses from multiple research groups .
Q. What methods validate target engagement in cellular assays?
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions .
- CRISPR knockouts : Silence putative targets (e.g., kinase genes) and assess compound efficacy loss .
- Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm ligand binding .
Application-Oriented Questions
Q. How to adapt synthesis for isotopic labeling (e.g., ¹³C, ²H) for mechanistic studies?
- Isotope-enriched precursors : Use ¹³C-labeled methyl groups or deuterated solvents in key steps (e.g., spirocyclic core formation) .
- Tracer experiments : Track metabolic fate in cell cultures using LC-MS with stable isotopes .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent studies : Administer IV/PO doses (1–10 mg/kg) and measure plasma/tissue concentrations via LC-MS/MS .
- Blood-brain barrier (BBB) penetration : Assess brain-to-plasma ratio in mice after perfusion .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures for analogous diazaspiro compounds in .
- Data analysis tools : Use software like GraphPad Prism for dose-response curves or PyMOL for structural visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
